![molecular formula C12H8N6O2S B14295074 Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- CAS No. 125792-04-3](/img/structure/B14295074.png)
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is a chemical compound that features a benzene ring substituted with azido and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- typically involves the introduction of azido groups onto a benzene ring that already contains a sulfonyl group. This can be achieved through a series of electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- involves the interaction of its azido and sulfonyl groups with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-azido-4-methyl-: Similar structure with a methyl group instead of a sulfonyl group.
Benzene, azido-: Contains a single azido group on the benzene ring.
Benzene, 1-azido-4-chloro-: Contains a chloro group instead of a sulfonyl group.
Uniqueness
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is unique due to the presence of both azido and sulfonyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
125792-04-3 |
---|---|
Molekularformel |
C12H8N6O2S |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
1-azido-3-(4-azidophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H8N6O2S/c13-17-15-9-4-6-11(7-5-9)21(19,20)12-3-1-2-10(8-12)16-18-14/h1-8H |
InChI-Schlüssel |
SAHPFDXYNBAFCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.